

# S-Adenosyl-L-methionine Disulfate Tosylate in Gene Expression Studies: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *S-Adenosyl-L-methionine disulfate tosylate*

Cat. No.: B10765666

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## Introduction

S-Adenosyl-L-methionine (SAME) is a naturally occurring and essential biomolecule synthesized from adenosine triphosphate (ATP) and methionine. It serves as the primary methyl group donor in over 40 metabolic reactions, making it a pivotal cosubstrate in cellular processes, second only to ATP in its versatility.<sup>[1]</sup> The biological activity of SAME is intrinsically linked to its role in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation.<sup>[1]</sup>

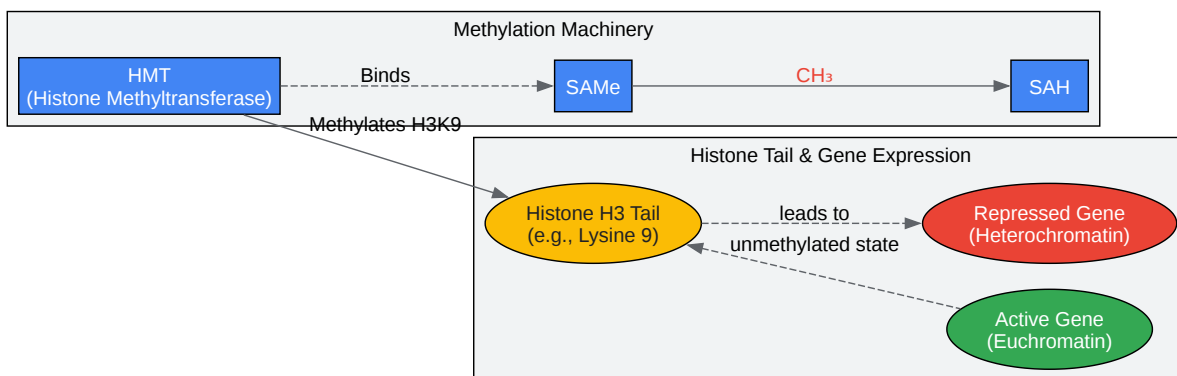
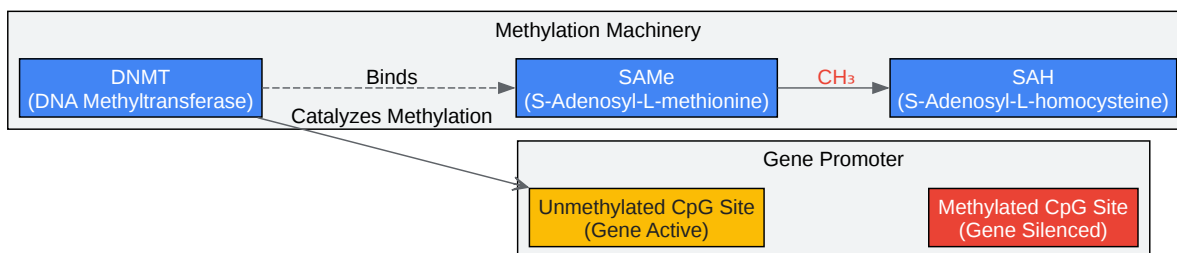
In the context of gene expression, SAME's function as a universal methyl donor is paramount. It provides the methyl groups required for the epigenetic modification of DNA and histone proteins. These modifications are fundamental to regulating gene expression without altering the underlying DNA sequence. However, SAME is an inherently unstable molecule. For experimental and therapeutic use, it is stabilized as a salt. The **S-Adenosyl-L-methionine disulfate tosylate** form is a stable complex that readily converts to the active SAME compound within cells, ensuring its bioavailability for research applications. This guide provides an in-depth overview of the mechanisms, protocols, and applications of SAME disulfate tosylate in the study of gene expression.

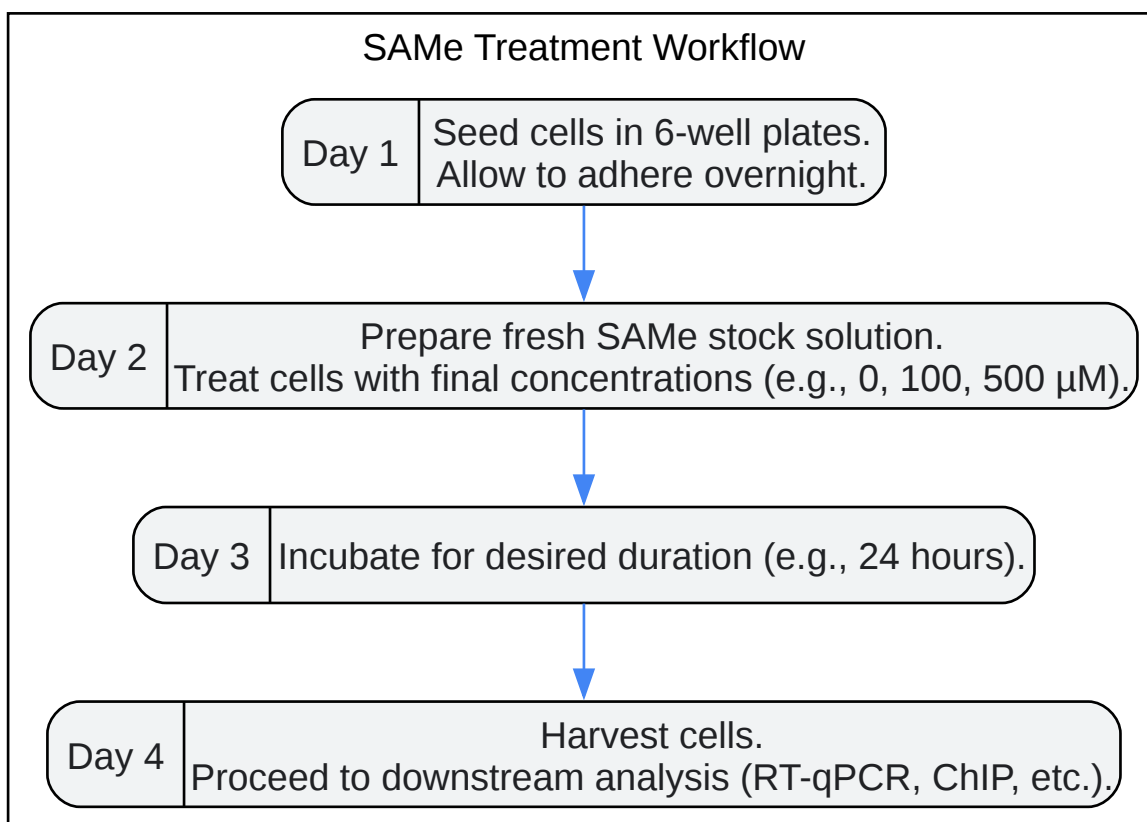
## Core Mechanisms: The Role of SAME in Epigenetic Regulation

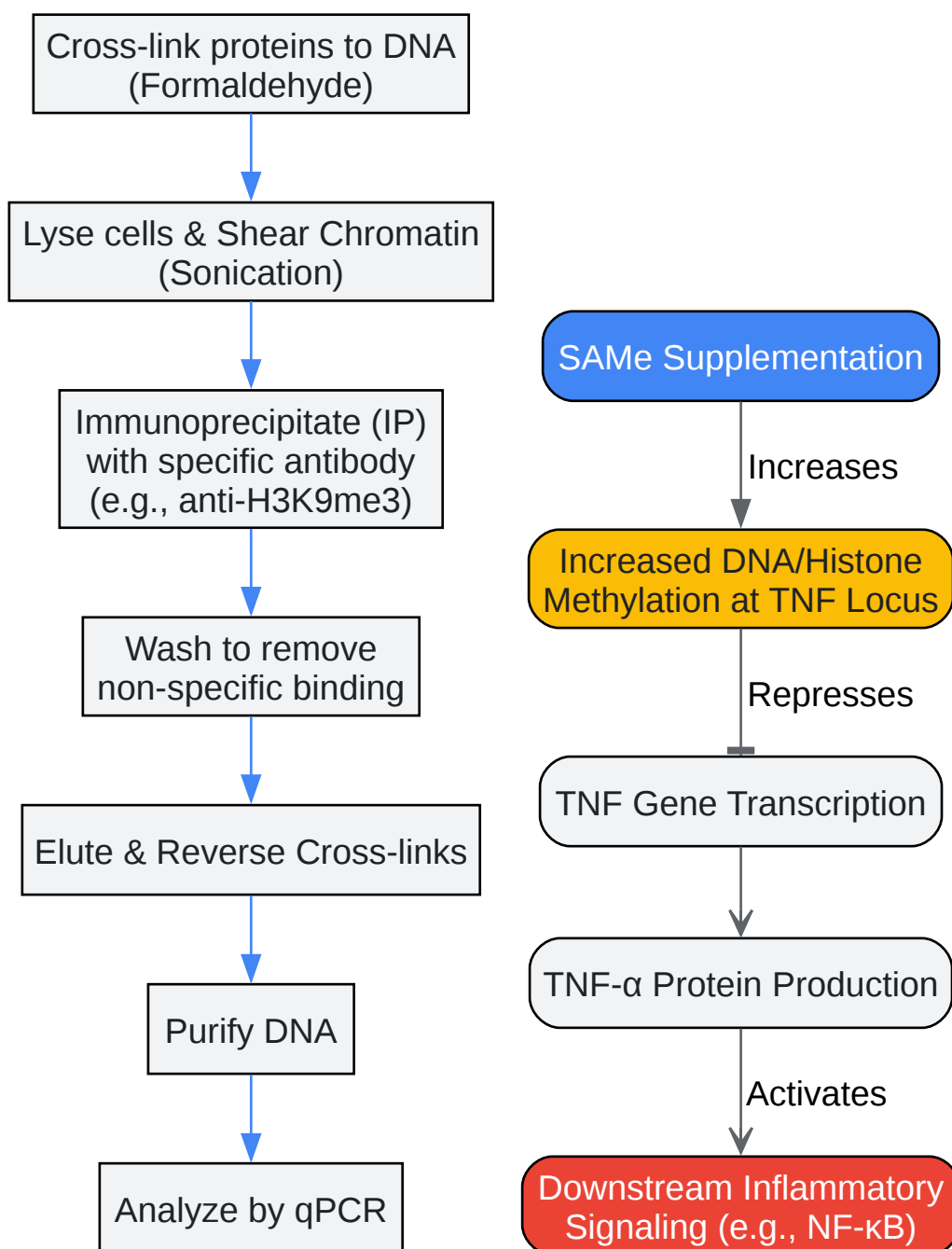
Epigenetic regulation is a primary driver of differential gene expression, and SAMe is at the heart of this process. It fuels the methylation reactions that determine whether genes are activated or silenced.

## DNA Methylation

DNA methylation is a core epigenetic mark that typically leads to transcriptional repression when it occurs in the promoter region of a gene. The process is catalyzed by a family of enzymes called DNA methyltransferases (DNMTs). These enzymes transfer a methyl group from SAMe to the 5th carbon of a cytosine residue, primarily within CpG dinucleotides. This covalent modification can block the binding of transcription factors or recruit repressor proteins, effectively silencing gene expression.







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## References

- 1. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
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Address: 3281 E Guasti Rd

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